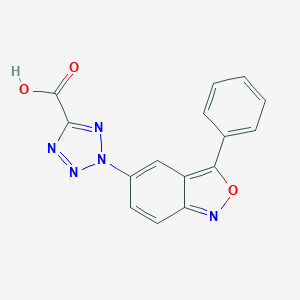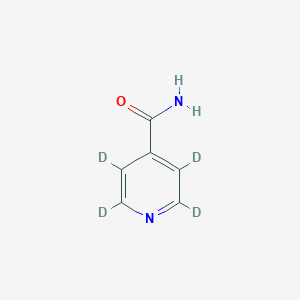
2,3,5,6-Tetradeuteriopyridine-4-carboxamide
概述
描述
TDPCA is a derivative of pyridine and is composed of two nitrogen atoms and four carbon atoms, with a molecular weight of 138.14 g/mol1. It is a colorless, odorless, crystalline solid that is soluble in water and ethanol, and has a melting point of 147-148°C1.
Synthesis Analysis
The synthesis of TDPCA and similar compounds has been explored in scientific research1. For instance, Jayarajan et al. (2019) conducted a study focusing on the water-mediated synthesis of complex carboxamide derivatives1. This research indicates the significance of such compounds in synthetic chemistry, particularly in creating molecules with specific properties for potential applications in material science and pharmaceuticals1.
Molecular Structure Analysis
TDPCA is a derivative of pyridine, which is a basic heterocyclic organic compound1. It has a benzene-like six-membered ring structure with two nitrogen atoms and four carbon atoms1.
Chemical Reactions Analysis
TDPCA and its structurally similar compounds have been studied for their chemical reactions1. For example, Tada and Yokoi (1989) explored the modification of pyridine-3-carboxamide, a compound structurally similar to TDPCA, by radical substitution1. This study contributes to the understanding of chemical reactions and mechanisms that such compounds can undergo, potentially leading to new ways of modifying or synthesizing derivative compounds for various scientific applications1.
Physical And Chemical Properties Analysis
TDPCA is a colorless, odorless, crystalline solid1. It is soluble in water and ethanol, and has a melting point of 147-148°C1. Its molecular weight is 138.14 g/mol1.科学研究应用
1. Synthesis and Computational Analysis
Jayarajan et al. (2019) conducted a study focusing on the synthesis of similar compounds to 2,3,5,6-Tetradeuteriopyridine-4-carboxamide. They explored the water-mediated synthesis of complex carboxamide derivatives, employing computational chemistry methods to analyze their properties. This research indicates the significance of such compounds in synthetic chemistry, particularly in creating molecules with specific properties for potential applications in material science and pharmaceuticals (Jayarajan et al., 2019).
2. Metal Complex Studies
Chapman, Stephens, and Vagg (1981) investigated metal complexes of sterically hindered bis-picolinamide ligands, closely related to 2,3,5,6-Tetradeuteriopyridine-4-carboxamide. Their study offers insights into the complexing abilities of such compounds with various metals, which is critical in understanding their potential applications in coordination chemistry and catalysis (Chapman, Stephens, & Vagg, 1981).
3. Radical Substitution Reactions
Tada and Yokoi (1989) explored the modification of pyridine-3-carboxamide, a compound structurally similar to 2,3,5,6-Tetradeuteriopyridine-4-carboxamide, by radical substitution. This study contributes to the understanding of chemical reactions and mechanisms that such compounds can undergo, potentially leading to new ways of modifying or synthesizing derivative compounds for various scientific applications (Tada & Yokoi, 1989).
4. Antitumor Activity Studies
Stevens et al. (1984) researched the synthesis and chemistry of imidazotetrazine derivatives, which share a carboxamide group with 2,3,5,6-Tetradeuteriopyridine-4-carboxamide. Their focus on antitumor agents highlights the potential of carboxamide derivatives in medicinal chemistry, particularly in developing new anticancer drugs (Stevens et al., 1984).
安全和危害
TDPCA is intended for research use only and is not for human or veterinary use1. The exact safety and hazards associated with TDPCA are not clearly defined in the available literature.
未来方向
The potential applications of TDPCA in scientific research have been studied1. These studies indicate the significance of such compounds in synthetic chemistry, particularly in creating molecules with specific properties for potential applications in material science and pharmaceuticals1. Future research may focus on further exploring these potential applications and developing new synthesis methods for TDPCA and similar compounds1.
属性
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQXVTODMYMSMJ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)N)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isonicotinamide-d4 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


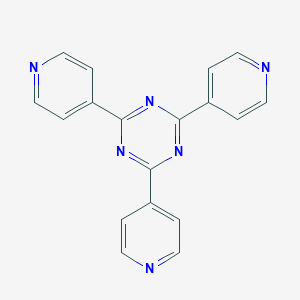


![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)
![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)

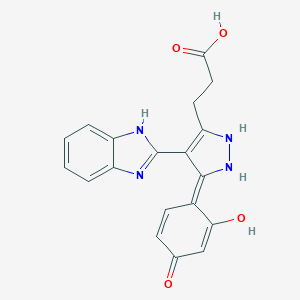
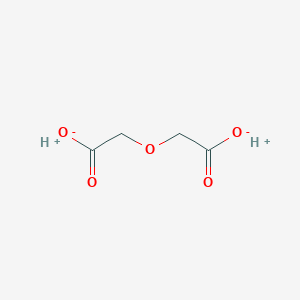
![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)
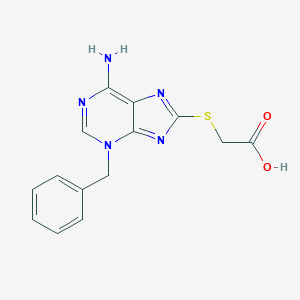

![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)
